2-Benzyl-1,3-diphenylpropane-1,3-dione

Description

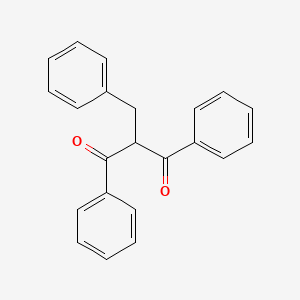

Structure

3D Structure

Properties

CAS No. |

28918-09-4 |

|---|---|

Molecular Formula |

C22H18O2 |

Molecular Weight |

314.4 g/mol |

IUPAC Name |

2-benzyl-1,3-diphenylpropane-1,3-dione |

InChI |

InChI=1S/C22H18O2/c23-21(18-12-6-2-7-13-18)20(16-17-10-4-1-5-11-17)22(24)19-14-8-3-9-15-19/h1-15,20H,16H2 |

InChI Key |

OBFPJGNSAPBZHO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic and Crystallographic Characterization of 2 Benzyl 1,3 Diphenylpropane 1,3 Dione

Single-Crystal X-ray Diffraction Studies:

Investigation of Intermolecular Interactions and Crystal Packing

Information regarding the crystal structure of the parent compound, 1,3-diphenylpropane-1,3-dione (B8210364) , is available and could be used for a comparative analysis. This compound is known to form crystals and its structure has been studied, providing insights into its molecular geometry and intermolecular interactions, which often include hydrogen bonds in its enol form. However, without the primary data for the 2-benzyl derivative, a direct and meaningful comparison as outlined in the requested section "3.2.3. Comparative Analysis with Parent 1,3-Diphenylpropane-1,3-dione Crystal Structures" cannot be fully realized.

Given the strict requirement to focus solely on "2-Benzyl-1,3-diphenylpropane-1,3-dione" and the absence of the necessary experimental data, the generation of a scientifically accurate and thorough article according to the provided outline is not feasible at this time.

Despite a comprehensive search for scholarly articles and spectroscopic data, specific high-resolution mass spectrometry (HRMS) characterization of this compound is not available in the public domain.

High-resolution mass spectrometry is a critical analytical technique for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio to a very high degree of accuracy. This technique would provide the exact mass of the molecular ion of this compound, allowing for the unambiguous confirmation of its molecular formula, C22H18O2. Furthermore, the fragmentation pattern observed in an HRMS spectrum would offer valuable insights into the compound's structure, revealing characteristic losses of moieties such as the benzyl (B1604629) group or phenyl groups.

While HRMS data for the parent compound, 1,3-diphenylpropane-1,3-dione (dibenzoylmethane), is available, this information cannot be directly extrapolated to its 2-benzyl derivative due to the significant structural differences. The presence of the benzyl group at the 2-position would fundamentally alter the fragmentation pathways.

Without experimental data from a synthesis and characterization study of this compound, a detailed and accurate discussion of its HRMS properties, including a data table of observed fragments, cannot be provided at this time. Further research into the synthesis and spectroscopic analysis of this specific compound is required to generate the necessary data.

Tautomerism and Conformational Dynamics of 2 Benzyl 1,3 Diphenylpropane 1,3 Dione

Keto-Enol Tautomeric Equilibrium in α-Substituted β-Diketones

β-Diketones, such as 1,3-diphenylpropane-1,3-dione (B8210364), characteristically exhibit keto-enol tautomerism, a dynamic equilibrium between a diketo form and one or more enol forms. The position of this equilibrium is sensitive to a variety of factors including the nature of the substituents, the solvent, and temperature. For many β-diketones, the enol tautomer is significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a pseudo-aromatic six-membered ring. This stabilization often results in the enol form being the predominant species in solution.

However, the introduction of a substituent at the α-carbon (the carbon atom situated between the two carbonyl groups) can dramatically alter this equilibrium. The steric and electronic properties of the α-substituent can either favor or disfavor the formation of the planar enol form.

Influence of the 2-Benzyl Substituent on Tautomeric Preferences

The substitution of a benzyl (B1604629) group at the 2-position of 1,3-diphenylpropane-1,3-dione introduces a bulky, sterically demanding moiety that significantly influences the keto-enol balance.

Impact of Steric Hindrance on Keto-Enol Balance

The presence of the voluminous benzyl group at the α-carbon introduces substantial steric strain within the molecule. For the enol tautomer to form, a planar or nearly planar conjugated system is required to maximize the stabilizing effects of the intramolecular hydrogen bond and resonance. The benzyl group, with its sp³-hybridized methylene (B1212753) carbon and associated phenyl ring, disrupts the planarity of the chelated enol ring. This steric hindrance destabilizes the enol form, thereby shifting the tautomeric equilibrium towards the diketo tautomer. In general, bulky α-substituents on β-diketones favor the non-planar diketo form where the substituent can adopt a conformation that minimizes steric interactions.

Predominance of the Diketo Tautomer in Solid State and Solution

Given the significant steric impediment posed by the benzyl group, it is anticipated that 2-benzyl-1,3-diphenylpropane-1,3-dione exists predominantly as the diketo tautomer in both the solid state and in solution. In the solid state, crystal packing forces would likely favor the more compact, non-planar diketo conformation. In solution, while solvent interactions can influence the equilibrium, the inherent steric strain of the enol form would remain a dominant destabilizing factor. Spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR), would be expected to show signals characteristic of the diketo form, with little to no evidence of the enolic proton or the characteristic downfield shift associated with the intramolecularly hydrogen-bonded hydroxyl group.

Role of Intramolecular Hydrogen Bonding in Related β-Diketone Systems

In β-diketone systems that can readily adopt the enol form, the intramolecular hydrogen bond plays a crucial role in its stabilization. This interaction, often referred to as a Resonance-Assisted Hydrogen Bond (RAHB), is characterized by a short O···O distance and a significant downfield chemical shift of the enolic proton in ¹H NMR spectra (typically in the range of 15-17 ppm). The strength of this hydrogen bond is influenced by the electronic nature of the substituents on the β-dicarbonyl framework.

For the parent compound, 1,3-diphenylpropane-1,3-dione (dibenzoylmethane), the enol form is highly favored due to the formation of a strong intramolecular hydrogen bond. This is a common feature for β-diketones lacking a bulky α-substituent. The presence of the benzyl group in this compound, however, is expected to prevent the formation of this stabilizing interaction by sterically precluding the necessary planar arrangement of the chelate ring.

Detailed Conformational Analysis of the Benzyl Moiety and Terminal Phenyl Rings

In the favored diketo tautomer of this compound, the molecule will adopt a three-dimensional conformation to minimize steric repulsions. The central C2 carbon, bonded to the benzyl group, is sp³ hybridized, allowing for rotational freedom around the C1-C2, C2-C3, and C2-CH₂Ph bonds.

A comprehensive conformational analysis would require computational modeling or detailed 2D NMR studies (such as NOESY) to determine the through-space proximity of different protons. In the absence of specific experimental data, it can be hypothesized that the phenyl rings of the benzoyl groups and the phenyl ring of the benzyl substituent will be oriented to reduce steric clash, likely resulting in a non-planar and asymmetric molecular structure.

Reactivity and Mechanistic Investigations of 2 Benzyl 1,3 Diphenylpropane 1,3 Dione and Its Analogues

Reactions as a Carbon Nucleophile in Catalytic and Stoichiometric Transformations

The enolate of 2-benzyl-1,3-diphenylpropane-1,3-dione, and more commonly its parent compound 1,3-diphenylpropane-1,3-dione (B8210364), serves as a soft nucleophile in a variety of carbon-carbon bond-forming reactions. These transformations can be achieved through both catalytic and stoichiometric pathways.

An efficient and environmentally friendly method for the alkylation of 1,3-dicarbonyl compounds involves the use of a water-tolerant Lewis acid catalyst, Lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O). researchgate.net This system facilitates the reaction of β-dicarbonyls with benzylic, propargylic, and allylic alcohols under solvent-free conditions, providing direct access to α-substituted products with high selectivity and in good to excellent yields. researchgate.net The reaction proceeds smoothly for various substituted alcohols, demonstrating the versatility of this catalytic approach. researchgate.net

| Substrate (Dicarbonyl) | Alcohol | Catalyst | Conditions | Product | Yield | Ref |

| 1,3-Diphenylpropane-1,3-dione | Benzyl (B1604629) alcohol | La(NO₃)₃·6H₂O (10 mol%) | 100 °C, 30 min | This compound | 92% | researchgate.net |

| 1,3-Diphenylpropane-1,3-dione | 4-Chlorobenzyl alcohol | La(NO₃)₃·6H₂O (10 mol%) | 100 °C, 45 min | 2-(4-Chlorobenzyl)-1,3-diphenylpropane-1,3-dione | 90% | researchgate.net |

| 1,3-Diphenylpropane-1,3-dione | 4-Methoxybenzyl alcohol | La(NO₃)₃·6H₂O (10 mol%) | 100 °C, 30 min | 2-(4-Methoxybenzyl)-1,3-diphenylpropane-1,3-dione | 94% | researchgate.net |

| 1,3-Diphenylpropane-1,3-dione | Cinnamyl alcohol | La(NO₃)₃·6H₂O (10 mol%) | 100 °C, 1.5 h | 2-Cinnamyl-1,3-diphenylpropane-1,3-dione | 85% | researchgate.net |

In stoichiometric transformations, 1,3-diphenylpropane-1,3-dione can act as a nucleophile in iodine-promoted reactions. For instance, a one-pot strategy for synthesizing 2,3-disubstituted benzo[b]thiophenes involves the reaction of a propargyl alcohol with molecular iodine to form an intermediate, which is then trapped by the 1,3-dicarbonyl nucleophile. nih.gov This successive cyclization-alkylation process yields the complex product in high yield. nih.gov In this reaction, 1,3-diphenylpropane-1,3-dione attacks the electrophilic carbon of the intermediate iodonium (B1229267) species, demonstrating its utility in constructing complex molecular frameworks. nih.gov

Electrophilic Transformations on the β-Dicarbonyl System

The enol or enolate form of β-dicarbonyl compounds is electron-rich, making it susceptible to attack by various electrophiles at the α-carbon. Halogenation is a primary example of such electrophilic transformations.

The introduction of fluorine atoms into organic molecules can significantly alter their properties. nih.gov Electrophilic fluorination of β-dicarbonyl compounds is a common method to achieve this. nih.govbeilstein-journals.org Reagents such as Selectfluor are frequently used for this purpose. sapub.org

The reaction mechanism typically involves the attack of the enol tautomer on the electrophilic fluorine source. sapub.org While monofluorination of 1,3-diketones is often rapid because the substrates exist predominantly in their enol form, the subsequent difluorination is considerably slower. beilstein-journals.org This is because the intermediate 2-fluoro-1,3-diketone exists mainly in its keto form, and its enolization is the rate-determining step for the second fluorination. beilstein-journals.org To achieve difluorination, the addition of a base or water is often necessary to accelerate this limiting enolization process. beilstein-journals.org

| Substrate | Fluorinating Agent | Conditions | Product | Yield | Ref |

| 1,3-Cyclopentanedione | Selectfluor | MeCN, RT, 24h | 2-Fluoro-1,3-cyclopentanedione | 50% | sapub.org |

| 1,3-Cyclohexanedione | Selectfluor | MeCN, RT, 24h | 2-Fluoro-1,3-cyclohexanedione | 55% | sapub.org |

| 1,3-Diphenylpropane-1,3-dione | F₂ / Quinuclidine | MeCN | 2,2-Difluoro-1,3-diphenylpropane-1,3-dione | High | beilstein-journals.org |

| Ethyl acetoacetate | F₂ / Quinuclidine | MeCN | Ethyl 2,2-difluoroacetoacetate | High | beilstein-journals.org |

Oxidative Coupling Reactions

The α-carbon of β-dicarbonyl compounds can undergo oxidative coupling reactions, often mediated by metal catalysts or photoredox conditions, to form new carbon-carbon or carbon-heteroatom bonds.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions under mild conditions. dlut.edu.cn This approach has been successfully applied to the oxidative α-functionalization of β-dicarbonyl compounds. An efficient oxidative α-hydroxylation of β-keto esters can be achieved using a structurally simple ethylenediamine-copper(II) complex as a catalyst and a photosensitizer like tetraphenylporphyrin (B126558) (TPP) under visible light. nih.gov In this process, the photosensitizer absorbs light and generates highly reactive singlet oxygen (¹O₂) from atmospheric triplet oxygen (³O₂), which then participates in the hydroxylation of the dicarbonyl substrate. nih.gov This method is notable for its low catalyst loading and use of air as a green oxidant. nih.gov

A similar transformation, the direct α-hydroxylation of β-dicarbonyl compounds, can be catalyzed by molecular iodine (I₂) under photoirradiation with atmospheric oxygen as the terminal oxidant. organic-chemistry.org This metal-free system is cost-effective and environmentally friendly, proceeding with high efficiency to produce valuable α-hydroxy-β-dicarbonyl compounds. organic-chemistry.org The proposed mechanism involves the formation of carbon radicals facilitated by iodine and molecular oxygen under light. organic-chemistry.org

| Substrate | Catalyst / Photosensitizer | Oxidant | Conditions | Product | Yield | Ref |

| Ethyl benzoylacetate | en-Cu(OTf)₂ / TPP (0.01 mol%) | Air (O₂) | Toluene, Visible Light | Ethyl 2-hydroxy-2-benzoylacetate | 99% | nih.gov |

| Diethyl malonate | I₂ (1 mol%) / NaOAc | Air (O₂) | THF, 40W lamp, 12h | Dimerization/Hydroxylation Products | - | organic-chemistry.org |

| 1,3-Diphenylpropane-1,3-dione | I₂ (1 mol%) / NaOAc | Air (O₂) | THF, 40W lamp, 12h | 2-Hydroxy-1,3-diphenylpropane-1,3-dione | 85% | organic-chemistry.org |

Mechanistic Insights into α-Functionalization and Rearrangement Pathways

The diverse reactivity of this compound and its analogues stems from the stability of the intermediates formed during α-functionalization. The initial step in many reactions, including alkylation and halogenation, is the formation of an enol or enolate. This intermediate's nucleophilic character at the α-carbon drives subsequent bond formation with electrophiles.

In photoredox-mediated oxidative reactions, the mechanism shifts towards radical pathways. For instance, in the iodine-catalyzed α-hydroxylation, photoirradiation is believed to facilitate the formation of carbon radicals at the α-position, which then react with molecular oxygen to yield the hydroxylated product. organic-chemistry.org

The introduction of substituents at the α-position can also open up alternative reaction pathways, including cleavage and rearrangement. A study on the reaction of 2,2-dimethyl-1,3-diphenylpropane-1,3-dione (B6241002) with methylmagnesium bromide did not yield the expected tertiary alcohol from nucleophilic addition to the carbonyls. digitellinc.com Instead, the reaction resulted in carbon-carbon bond cleavage, producing 2-methyl-1-phenylpropan-1-one and 2-phenylpropan-2-ol. digitellinc.com The proposed mechanism involves the formation of an unstable intermediate anion which rapidly decomposes. digitellinc.com This highlights that the steric bulk and electronic nature of the α-substituents can fundamentally alter the mechanistic course away from simple addition towards fragmentation or rearrangement pathways.

Coordination Chemistry of 2 Benzyl 1,3 Diphenylpropane 1,3 Dione As a Ligand

Assessment of Ligating Properties of α-Substituted 1,3-Diketones

α-substituted 1,3-diketones, including 2-benzyl-1,3-diphenylpropane-1,3-dione, are a class of ligands that have garnered interest due to the potential for tuning the properties of their metal complexes. The substituent at the central carbon atom can modulate the ligand's acidity, the stability of its enol form, and the steric environment around the metal center upon coordination.

Like other β-diketones, this compound can exist in a keto-enol tautomeric equilibrium. The enol form is crucial for its function as a ligand. Deprotonation of the enolic proton results in a monoanionic ligand that coordinates to a metal ion in a bidentate fashion through the two oxygen atoms, forming a stable six-membered chelate ring. This is the most common coordination mode for β-diketonate ligands.

In its neutral form, the enol tautomer of this compound can also act as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen and the hydroxyl oxygen. This mode of coordination is less common and typically results in complexes with lower stability compared to those formed with the deprotonated ligand. The formation of neutral ligand complexes is often observed in non-polar solvents and with metal ions that have a lower affinity for anionic ligands.

| Coordination Mode | Description | Typical Conditions |

| Monoanionic Bidentate | The deprotonated enolate form coordinates to the metal ion via two oxygen atoms, forming a chelate ring. | Basic conditions, presence of a metal salt. |

| Neutral Bidentate | The neutral enol form coordinates to the metal ion via the carbonyl and hydroxyl oxygen atoms. | Non-polar solvents, metal ions with low affinity for anionic ligands. |

Complexation with Transition Metal Ions

Transition metal ions readily form complexes with β-diketonate ligands. The stoichiometry of these complexes is often of the type ML₂, ML₃, or ML₄, depending on the charge and coordination number preference of the metal ion. For a divalent transition metal ion (M²⁺), the most common stoichiometry with a monoanionic β-diketonate ligand is ML₂. In the case of this compound, the bulky benzyl (B1604629) group is expected to play a significant role in determining the geometry of the resulting complexes.

For instance, with square planar ions like Cu(II) or Pd(II), a complex of the type [M(2-benzyl-1,3-diphenylpropane-1,3-dionate)₂] would likely adopt a distorted square planar geometry due to the steric hindrance from the benzyl groups. For octahedral ions such as Fe(III) or Co(III), tris-chelate complexes of the formula [M(2-benzyl-1,3-diphenylpropane-1,3-dionate)₃] would be expected, with the benzyl groups influencing the facial or meridional arrangement of the ligands.

Complexation with Lanthanide Metal Ions

Lanthanide ions (Ln³⁺) are characterized by their high coordination numbers, typically ranging from 6 to 12. Their bonding with ligands is predominantly electrostatic in nature. β-diketonates are excellent ligands for lanthanide ions, forming stable, neutral complexes of the type [Ln(β-diketonate)₃(H₂O)ₙ] or anionic complexes such as [Ln(β-diketonate)₄]⁻. These complexes are known for their interesting photophysical properties, including luminescence.

The complexation of this compound with lanthanide ions is anticipated to yield complexes where the steric bulk of the benzyl group influences the number of coordinated ligands and solvent molecules. For example, the formation of tris- or tetrakis-chelate complexes might be sterically hindered, potentially leading to complexes with lower coordination numbers or the inclusion of smaller ancillary ligands. The hydrophobic nature of the benzyl and phenyl groups can also enhance the solubility of the lanthanide complexes in organic solvents and protect the lanthanide ion from luminescence quenching by solvent molecules.

Examination of Steric and Electronic Effects of the 2-Benzyl Group on Metal Complex Stability and Geometry

The presence of the benzyl group at the α-position of 1,3-diphenylpropane-1,3-dione (B8210364) introduces significant steric and electronic effects that modulate the properties of its metal complexes.

Steric Effects:

The primary effect of the bulky benzyl group is steric hindrance. This can:

Limit the number of ligands that can coordinate to a metal center. For example, while smaller β-diketones might form tris- or tetrakis-chelates, this compound may favor the formation of bis-chelates, even with metals that can accommodate more ligands.

Influence the coordination geometry. The steric repulsion between the benzyl groups of adjacent ligands can lead to distorted geometries. For example, an octahedral complex might exhibit significant deviation from ideal bond angles.

Create a protective pocket around the metal ion, shielding it from interactions with solvent molecules or other potential ligands. This can enhance the stability of the complex and, in the case of lanthanides, improve their luminescence properties by preventing quenching.

Electronic Effects:

The benzyl group is generally considered to be weakly electron-donating through an inductive effect. This can:

Increase the electron density on the diketonate backbone. This, in turn, can strengthen the metal-oxygen bonds, leading to increased complex stability.

Influence the redox potential of the metal center in the complex. An increase in electron density on the metal can make it easier to oxidize.

| Effect | Influence on Complex Properties |

| Steric Hindrance | - Limits the number of coordinated ligands. - Distorts the coordination geometry. - Enhances complex stability by shielding the metal ion. |

| Electronic (Inductive) | - Increases electron density on the ligand. - Strengthens metal-ligand bonds. - Can influence the redox properties of the metal center. |

Computational and Theoretical Investigations of 2 Benzyl 1,3 Diphenylpropane 1,3 Dione

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetic Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 2-Benzyl-1,3-diphenylpropane-1,3-dione, DFT calculations would be employed to determine its most stable three-dimensional geometry. This process, known as structural optimization, involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Such calculations would provide precise bond lengths, bond angles, and dihedral angles for the molecule. The energetic stability of the compound, including its heat of formation and total electronic energy, would also be determined. A key structural aspect for this molecule is its existence as a diketo tautomer. researchgate.net Computational studies would be crucial in comparing the relative stabilities of its different possible tautomeric forms and conformers. The molecular packing of this compound has been noted to involve C—H⋯O and π–π stacking interactions, which could be further elucidated through DFT calculations on molecular clusters. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. This extension of DFT is used to calculate the energies of electronic excited states. The results from TD-DFT calculations allow for the prediction of the molecule's UV-Vis absorption spectrum by identifying the energies of vertical electronic transitions from the ground state to various excited states. Each transition is characterized by its excitation energy and oscillator strength, the latter indicating the intensity of the absorption. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, a HOMO-LUMO analysis would provide insights into its reactivity patterns, including identifying the most likely sites for nucleophilic and electrophilic attack.

Computational Simulation of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational chemistry offers powerful tools for predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures. For this compound, DFT can be used to calculate the nuclear magnetic shielding tensors, which are then converted into NMR chemical shifts (¹H and ¹³C). These theoretical chemical shifts can be compared with experimental data to aid in the assignment of signals in the experimental NMR spectra.

Experimental NMR data for this compound has been reported:

¹H NMR (300 MHz, CDCl₃): δ 7.93–7.70 (m, 4H), 7.58–7.54 (m, 2H), 7.45–7.40 (m, 4H), 7.29–7.19 (m, 5H), 5.55 (t, J = 6 Hz, 1H), 3.48 (d, J = 6 Hz, 2H) ppm. acs.org

¹³C NMR (75 MHz, CDCl₃): δ 195.45, 139.08, 136.02, 133.53, 129.01, 128.85, 128.63, 126.65, 59.04, 35.24 ppm. acs.org

A comparative table of experimental and (hypothetical) calculated values would be essential for validating the computational model.

| ¹H NMR | Experimental Shift (ppm) acs.org | Calculated Shift (ppm) |

| Aromatic H | 7.93–7.19 | Data not available |

| Methine H | 5.55 | Data not available |

| Methylene (B1212753) H | 3.48 | Data not available |

| ¹³C NMR | Experimental Shift (ppm) acs.org | Calculated Shift (ppm) |

| Carbonyl C | 195.45 | Data not available |

| Aromatic C | 139.08–126.65 | Data not available |

| Methine C | 59.04 | Data not available |

| Methylene C | 35.24 | Data not available |

Similarly, as mentioned in section 7.2, TD-DFT calculations would yield a theoretical UV-Vis spectrum, providing the wavelengths of maximum absorption (λmax) and their corresponding intensities.

Computational Elucidation of Reaction Mechanisms

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of this compound, computational studies could map out the entire reaction pathway. This involves identifying the structures of reactants, transition states, intermediates, and products. By calculating the energies of these species, an energy profile for the reaction can be constructed, and the activation energies for each step can be determined. This information helps to understand the feasibility of a proposed mechanism and to predict the reaction kinetics and selectivity. For instance, the synthesis of this compound via the reaction of phenylmethanol and 1,3-diphenylpropane-1,3-dione (B8210364) could be modeled to understand the catalytic cycle and the role of various reagents. acs.org

Applications in Organic Synthesis and Advanced Materials Science

Utility as a Building Block in Heterocyclic Compound Synthesis

The presence of two carbonyl groups in a 1,3-relationship makes 2-Benzyl-1,3-diphenylpropane-1,3-dione an ideal substrate for cyclocondensation reactions, leading to the formation of a wide array of heterocyclic systems. fiveable.me These reactions are fundamental in medicinal chemistry and materials science, as heterocycles are core components of many pharmaceuticals and functional materials.

The synthesis of pyrazoles and isoxazoles from 1,3-dicarbonyl compounds is a classic and highly efficient strategy in heterocyclic chemistry. nih.gov

Pyrazoles: The reaction of 1,3-diketones with hydrazine (B178648) and its derivatives is one of the most prevalent methods for constructing the pyrazole (B372694) ring. acs.org This condensation reaction proceeds readily, often under mild conditions, to furnish polysubstituted pyrazoles in good to excellent yields. organic-chemistry.orgorganic-chemistry.org For an unsymmetrical diketone like this compound, the reaction with a substituted hydrazine can potentially lead to two regioisomers. However, reaction conditions can often be tuned to favor the formation of a single isomer. nih.gov The general reaction is a cyclocondensation where the hydrazine acts as a bidentate nucleophile, attacking both carbonyl carbons. nih.govresearchgate.net

Table 1: General Synthesis of Pyrazoles from 1,3-Diketones

| Reactant 1 (1,3-Diketone) | Reactant 2 (Hydrazine Derivative) | Conditions | Product |

| This compound | Hydrazine (NH₂NH₂) | Acid or Base catalyst, Reflux | 4-Benzyl-3,5-diphenyl-1H-pyrazole |

| This compound | Phenylhydrazine (PhNHNH₂) | Acetic Acid, Reflux | 4-Benzyl-1,3,5-triphenyl-1H-pyrazole |

Isoxazoles: Similarly, isoxazoles, which are five-membered heterocycles containing adjacent oxygen and nitrogen atoms, can be synthesized from 1,3-diketones. nih.govedu.krd A common method involves the cyclocondensation with hydroxylamine (B1172632) hydrochloride. rasayanjournal.co.innih.gov Another powerful method is the [3+2] cycloaddition (1,3-dipolar cycloaddition) between a 1,3-diketone and a nitrile oxide, which can be generated in situ from hydroximoyl chlorides. nih.govbeilstein-journals.orgnih.gov This approach allows for the creation of highly substituted isoxazoles under mild conditions. beilstein-journals.org

Furan (B31954) rings, another important class of heterocycles, can be synthesized from 1,3-dicarbonyl compounds through several established methods. The Feist-Bénary furan synthesis is a notable example, involving the reaction of a β-dicarbonyl compound with an α-halogenated ketone or aldehyde in the presence of a base like ammonia (B1221849) or pyridine. youtube.comchim.it The reaction proceeds through the formation of a 1,4-dicarbonyl intermediate which then cyclizes and dehydrates to form the substituted furan. youtube.com While the Paal-Knorr synthesis is more commonly associated with 1,4-diketones, modifications and tandem reactions can allow for the use of 1,3-diketone precursors to access the requisite 1,4-dicarbonyl intermediate for furan formation. pharmaguideline.comorganic-chemistry.org

Benzo[b]thiophenes are a class of sulfur-containing heterocycles with significant applications in pharmaceuticals and materials. nih.gov While the direct synthesis from 1,3-diketones is not the most common route, derivatization pathways can be envisioned. A more direct and widely used approach for benzo[b]thiophene synthesis involves the cyclization of precursors like o-alkynyl thioanisoles or the reaction of o-halovinylbenzenes with a sulfur source. nih.govorganic-chemistry.org For instance, an electrophilic cyclization of o-alkynyl thioanisoles can yield 2,3-disubstituted benzo[b]thiophenes. nih.govorganic-chemistry.org The Paal-Knorr synthesis can be adapted for fused thiophene (B33073) systems, but this typically involves the thionation of ortho-diketones with reagents like Lawesson's reagent or phosphorus pentasulfide, rather than starting from 1,3-diketones. rsc.org

Role in Catalysis: Ligand Component in Metal-Catalyzed Systems

The deprotonated form of this compound acts as an excellent bidentate chelating ligand, known as a β-diketonate ligand. These ligands form stable complexes with a vast range of metal ions, including transition metals and rare earth elements. alfachemic.comalfa-chemistry.com The resulting metal complexes are widely employed as catalysts in organic synthesis.

The properties of the metal catalyst, such as its stability, solubility, and catalytic activity, can be finely tuned by modifying the substituents on the diketonate ligand. hector-fellow-academy.de In the case of the 2-benzyl-1,3-diphenylpropanedionate ligand, the bulky benzyl (B1604629) and phenyl groups provide significant steric hindrance around the metal center. This steric bulk can influence the selectivity of catalytic reactions, for example, in asymmetric synthesis or polymerization processes. alfachemic.com Furthermore, the electronic properties of the aromatic rings can modulate the electron density at the metal center, thereby affecting its reactivity. hector-fellow-academy.de Complexes of β-diketonates are used in various catalytic reactions, including cross-coupling, C-H activation, and polymerization. alfachemic.comalfa-chemistry.com

Table 2: Examples of Metal-Catalyzed Reactions Using β-Diketonate Ligands

| Metal Center | Ligand Type | Catalytic Application | Reference |

| Lanthanides (e.g., La) | 1,3-Diketone | Polymer Depolymerization | researchgate.net |

| Copper (Cu) | Dendritic β-diketones | Diaryl Ether Formation | alfa-chemistry.com |

| Rare Earth Ions | Acetylacetone-based | Polymerization, Oligomerization | alfachemic.com |

| Transition Metals | General 1,3-Diketones | Cross-coupling, C-H Activation | alfa-chemistry.com |

Exploration in Materials Science Applications Derived from Coordination Complexes

The coordination complexes formed between this compound and metal ions exhibit interesting properties that are being explored for applications in materials science.

One significant area of application is in the development of luminescent materials. Coordination complexes with rare earth ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), are particularly noteworthy. The β-diketonate ligand can act as an "antenna," efficiently absorbing UV light and transferring the energy to the central metal ion, which then emits light at its characteristic wavelength. alfachemic.commdpi.com This ligand-to-metal energy transfer process is crucial for creating highly luminescent materials for applications in lighting, displays, and sensors. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing 2-Benzyl-1,3-diphenylpropane-1,3-dione, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under controlled conditions. For example, crystallography studies highlight the importance of stoichiometric ratios of benzyl and phenyl precursors in anhydrous solvents (e.g., THF or DCM) at reflux temperatures . Purity is validated via recrystallization and analytical techniques like HPLC. Safety protocols, including fume hood use and PPE, are critical during synthesis due to reactive intermediates .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation, as demonstrated in crystallography reports . Complementary methods include NMR (¹H/¹³C) for functional group analysis, FT-IR for carbonyl group verification, and mass spectrometry (EI-MS) for molecular weight confirmation. Cross-referencing with databases like NIST ensures accuracy .

Q. How can researchers investigate the compound's reactivity under varying conditions (e.g., pH, temperature)?

- Methodological Answer : Systematic kinetic studies using UV-Vis spectroscopy or calorimetry are recommended. For example, track reaction rates at controlled pH levels (buffered solutions) and temperatures. Data from similar diketones (e.g., 1,3-Diphenylacetone) suggest that electron-withdrawing groups enhance electrophilicity at the carbonyl centers, influencing reactivity .

Advanced Research Questions

Q. What computational approaches are suitable for predicting reaction pathways or electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations can model reaction mechanisms and electron distribution. The ICReDD framework integrates quantum chemical calculations with experimental data to predict transition states and optimize pathways . Software like Gaussian or ORCA, combined with cheminformatics tools, enables high-throughput screening of reaction conditions.

Q. How can researchers optimize reaction yields while minimizing byproducts?

- Methodological Answer : Employ factorial design to test variables (e.g., catalyst loading, solvent polarity) and identify interactions . Orthogonal design, as applied in chemical engineering, reduces experimental runs while maximizing data efficiency. Regression analysis models (e.g., response surface methodology) can correlate variables with yield outcomes .

Q. How should contradictory data between theoretical predictions and experimental results be resolved?

- Methodological Answer : Reconcile discrepancies by revisiting assumptions in computational models (e.g., solvent effects, steric hindrance) and validating with advanced characterization. Theoretical frameworks must align with empirical observations, as emphasized in methodological research design . For instance, discrepancies in dipole moments may arise from crystal packing effects not accounted for in gas-phase DFT calculations .

Q. What cross-disciplinary applications exist for this compound in materials science or biochemistry?

- Methodological Answer : In materials science, its rigid aromatic structure makes it a candidate for organic semiconductors or ligand design in coordination polymers . Biochemically, structural analogs (e.g., 1-Phenylbutane-1,3-dione) are used as enzyme inhibitors or fluorescent probes, suggesting potential for derivatization studies .

Q. What advanced purification techniques are recommended for isolating this compound from complex mixtures?

- Methodological Answer : High-performance liquid chromatography (HPLC) with C18 columns or size-exclusion chromatography (SEC) achieves high purity. Membrane separation technologies, such as nanofiltration, are effective for scalable purification . Confirm purity via melting point analysis and differential scanning calorimetry (DSC).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.